![molecular formula C13H16O3S B3363728 1-[4-(Cyclopentanesulfonyl)phenyl]ethan-1-one CAS No. 1049873-22-4](/img/structure/B3363728.png)
1-[4-(Cyclopentanesulfonyl)phenyl]ethan-1-one
Overview
Description
Scientific Research Applications
Chemical Synthesis and Organic Reactions
Research has explored the synthesis of compounds with structural elements similar to "1-[4-(Cyclopentanesulfonyl)phenyl]ethan-1-one," highlighting its potential applications in developing pharmaceutical intermediates and materials. For example, the study on the synthesis of 2-Phenyl(4-pyrrolidinylethoxyphenyl) ethan-1-one illustrates the importance of such compounds in creating antiosteoporosis drugs like Lasofoxifene, emphasizing the role of specific structural fragments in drug development (Guo Bao-guo, 2012). Similarly, the development of E-aryl ethenesulfonamides from 1-hydroxy-1-arylalkanes showcases a method for preparing compounds used in chemical and pharmaceutical fields, demonstrating the versatility of sulfonyl-containing compounds in synthesis applications (A. Aramini et al., 2003).
Material Development
The synthesis of polyfunctionally substituted pyridine-2-(1H)-thiones containing a sulfone moiety illustrates how compounds with sulfonyl groups can be used to create materials with potential applications in various industries, including electronics and coatings (F. Abu-Shanab, 2006). This research highlights the role of sulfonyl and phenyl groups in the development of novel materials with unique properties.
Biological Applications
Studies on the asymmetric conversion of 1-Phenyl-1,2-ethanediol by Candida parapsilosis SYB-1 into optically active alcohols demonstrate the potential of using specific structural motifs for producing chiral building blocks in organic synthesis, which are crucial for the pharmaceutical industry (Nie Yao, 2003). This research underscores the importance of molecular structure in achieving desired biological activity.
Advanced Chemical Reactions
The photocatalytic desulfonylative homocoupling of benzylic sulfone derivatives provides insight into novel reaction pathways that can be facilitated by specific structural groups, such as the sulfone moiety, underlining the potential for developing new synthetic methodologies that could be applicable to a wide range of compounds, including those similar to "1-[4-(Cyclopentanesulfonyl)phenyl]ethan-1-one" (Ryusei Ohkura et al., 2022).
properties
IUPAC Name |
1-(4-cyclopentylsulfonylphenyl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3S/c1-10(14)11-6-8-13(9-7-11)17(15,16)12-4-2-3-5-12/h6-9,12H,2-5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDRBLTYVTKBWDL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)C2CCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801271561 | |
Record name | 1-[4-(Cyclopentylsulfonyl)phenyl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801271561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Cyclopentanesulfonyl)phenyl]ethan-1-one | |
CAS RN |
1049873-22-4 | |
Record name | 1-[4-(Cyclopentylsulfonyl)phenyl]ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1049873-22-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[4-(Cyclopentylsulfonyl)phenyl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801271561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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